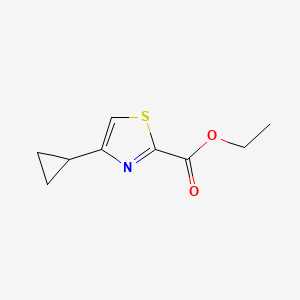

Ethyl 4-cyclopropylthiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)8-10-7(5-13-8)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYBXTNEMTVQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693907 | |

| Record name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439692-05-4 | |

| Record name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl-Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. When substituted with a cyclopropyl group, the resulting molecule often exhibits enhanced metabolic stability, improved potency, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of a robust synthetic route to a valuable building block, ethyl 4-cyclopropylthiazole-2-carboxylate, intended for professionals engaged in pharmaceutical research and development.

Strategic Approach: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a fundamental and versatile method for the construction of the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] To achieve the desired substitution pattern of this compound, a strategic selection of starting materials is paramount. The cyclopropyl group at the 4-position of the thiazole ring will be introduced via a cyclopropyl-substituted α-haloketone, specifically 2-bromo-1-cyclopropylethanone. The ethyl carboxylate group at the 2-position will be derived from ethyl thiooxamate.

Synthesis of Precursors

A reliable synthesis of the target molecule necessitates the efficient preparation of its key precursors: 2-bromo-1-cyclopropylethanone and ethyl thiooxamate.

Part 1: Synthesis of 2-Bromo-1-cyclopropylethanone

This α-haloketone is synthesized via the alpha-bromination of cyclopropyl methyl ketone.[4][5]

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-1-cyclopropylethanone.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol.[4]

-

Cool the solution to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.[4]

-

Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the cooled solution while stirring. Maintain the temperature throughout the addition.[4]

-

After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period, for instance, 2 hours, to ensure the reaction goes to completion.[4]

-

Upon completion, quench the reaction by adding water.[4]

-

Extract the product with a suitable organic solvent, such as diethyl ether.[4]

-

Wash the organic layer with a mild base, for example, a saturated solution of sodium bicarbonate, to neutralize any remaining acid.[4]

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone.[4]

-

Purify the product by vacuum distillation or column chromatography if necessary.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-1-cyclopropylethanone

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Cyclopropyl methyl ketone | 1.0 eq | Starting material |

| Bromine | 1.0 eq | Brominating agent |

| Methanol | - | Solvent |

| Temperature | -5°C to 0°C | To control reactivity |

| Reaction Time | 2 hours | To ensure completion |

Part 2: Synthesis of Ethyl Thiooxamate

Ethyl thiooxamate serves as the thioamide component in the Hantzsch synthesis, providing the ethyl ester functionality at the 2-position of the thiazole ring. It can be prepared from ethyl cyanoformate and hydrogen sulfide.[6][7][8]

Reaction Scheme:

Figure 2: Synthesis of Ethyl Thiooxamate.

Experimental Protocol:

-

Dissolve ethyl cyanoformate in a suitable solvent like diethyl ether in a reaction vessel equipped for gas introduction.[7]

-

Add a catalytic amount of a base, such as triethylamine.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Bubble hydrogen sulfide gas through the solution for a set period, for example, 2 hours, while maintaining the low temperature.[7]

-

After the gas introduction, allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

Work up the reaction by adding a dilute acid, such as 1N HCl, and extracting the product with an organic solvent.[7]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl thiooxamate, which is often obtained as a yellow solid.[7]

Table 2: Reagents and Conditions for the Synthesis of Ethyl Thiooxamate

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Ethyl cyanoformate | 1.0 eq | Starting material |

| Hydrogen sulfide | Excess | Thionating agent |

| Triethylamine | Catalytic | Base catalyst |

| Diethyl ether | - | Solvent |

| Temperature | 0°C to RT | To control reaction |

| Reaction Time | Several hours | To ensure completion |

Final Step: Synthesis of this compound

With the precursors in hand, the final step is the Hantzsch condensation to form the target molecule.

Reaction Scheme:

Figure 3: Hantzsch Synthesis of the Target Compound.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-bromo-1-cyclopropylethanone and a slight molar excess of ethyl thiooxamate in a polar solvent such as ethanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC).

-

After the reaction is complete, typically after several hours, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Table 3: Reagents and Conditions for the Final Synthesis

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2-Bromo-1-cyclopropylethanone | 1.0 eq | α-haloketone |

| Ethyl thiooxamate | ~1.1 eq | Thioamide |

| Ethanol | - | Solvent |

| Temperature | Reflux | To drive the reaction |

| Reaction Time | Monitored by TLC | To ensure completion |

Conclusion

The synthesis of this compound presented in this guide is a robust and logical application of the classical Hantzsch thiazole synthesis. By carefully preparing the requisite precursors, 2-bromo-1-cyclopropylethanone and ethyl thiooxamate, the target molecule can be obtained in a straightforward manner. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this valuable building block for application in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 4. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 5. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 6. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Ethyl thiooxamate | 16982-21-1 [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 4-cyclopropylthiazole-2-carboxylate: Properties, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core thiazole ring substituted with a cyclopropyl group at the 4-position and an ethyl carboxylate group at the 2-position. This molecule, identified by the CAS Number 439692-05-4, has emerged as a valuable building block in the field of medicinal chemistry.[1][2]

The thiazole nucleus is a prominent scaffold in numerous natural products and synthetic pharmaceuticals, including antimicrobials, antiretrovirals, and antifungals.[3][4] Its presence is often associated with a wide range of biological activities. Furthermore, the incorporation of a cyclopropyl group can significantly enhance the pharmacological profile of a molecule. This strained three-membered ring can increase metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. Specifically, the 4-cyclopropyl group on the thiazole ring has been noted for its potential to enhance β-lactamase inhibition, a critical mechanism in overcoming antibiotic resistance.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed to serve as a resource for professionals engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and material science.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below. While experimentally determined data for properties like melting and boiling points are not widely published, predicted values provide a useful estimation for experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | [5] |

| CAS Number | 439692-05-4 | [6][7] |

| Molecular Formula | C₉H₁₁NO₂S | [6] |

| Molecular Weight | 197.25 g/mol | [5][6] |

| Boiling Point | 301.5 ± 35.0 °C at 760 mmHg (Predicted) | [5] |

| Storage Temp. | 2-8°C | [5] |

Spectroscopic Profile (Anticipated)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Ethyl Group: A triplet integrating to 3 protons (CH₃) around 1.3-1.4 ppm and a quartet integrating to 2 protons (CH₂) around 4.3-4.4 ppm. The coupling between these signals (J ≈ 7 Hz) is characteristic of an ethyl ester.

-

Cyclopropyl Group: A complex set of multiplets in the upfield region, typically between 0.8-1.2 ppm (for the CH₂ protons) and 2.0-2.2 ppm (for the CH proton), integrating to 4 and 1 protons, respectively.

-

Thiazole Ring: A singlet for the C5-H proton, expected to appear in the aromatic region, likely around 7.0-7.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically 160-165 ppm.

-

Thiazole Ring Carbons: Three distinct signals are expected for C2, C4, and C5. The C2 (bearing the ester) and C4 (bearing the cyclopropyl group) would be significantly downfield (e.g., ~160-170 ppm), while the C5 signal would appear more upfield (~110-120 ppm).

-

Ethyl Group: Two signals at ~61 ppm (O-CH₂) and ~14 ppm (-CH₃).

-

Cyclopropyl Group: Signals for the methine and methylene carbons would appear in the upfield region, typically below 20 ppm.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 197. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, M-45) and the ethyl group (-C₂H₅, M-29).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected around 1720-1730 cm⁻¹. Other characteristic peaks would include C-H stretches for the alkyl and cyclopropyl groups (~2850-3000 cm⁻¹) and vibrations associated with the C=N and C=S bonds of the thiazole ring in the fingerprint region (below 1600 cm⁻¹).

Synthesis and Purification

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[8][9]

Retrosynthetic Analysis & Key Strategies

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[10] For this compound, this translates to a disconnection across the C4-C5 and N3-C2 bonds, identifying an α-haloketone bearing a cyclopropyl group and a thioamide with an ethyl ester functionality (ethyl thiooxamate) as the key precursors.

Caption: Retrosynthesis of the target molecule via the Hantzsch pathway.

Proposed Synthetic Protocol (Hantzsch Thiazole Synthesis)

This protocol is adapted from established procedures for analogous thiazole syntheses.[11] The core principle is the reaction between ethyl thiooxamate and 2-bromo-1-cyclopropylethanone.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl thiooxamate (1.0 equivalent) in a suitable solvent such as absolute ethanol (approx. 5-10 mL per gram of thioamide).

-

Addition of Haloketone: To the stirred solution, add 2-bromo-1-cyclopropylethanone (1.0-1.1 equivalents) dropwise at room temperature. The use of a slight excess of the haloketone can ensure the complete consumption of the thioamide.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). The causality for heating is to provide the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization and dehydration steps.

-

Work-up: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr byproduct) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Caption: Experimental workflow for the Hantzsch synthesis of the title compound.

Purification and Characterization

The crude product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, MS) and by elemental analysis.

Chemical Reactivity and Medicinal Chemistry Applications

This compound is not merely a final product but a versatile intermediate for the synthesis of more complex molecules.

Reactivity Profile

-

Ester Hydrolysis: The ethyl ester is readily hydrolyzed to the corresponding 4-cyclopropylthiazole-2-carboxylic acid under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solvent). This carboxylic acid is a crucial precursor for the synthesis of a wide array of amides, which are often explored for their biological activities.

-

Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Significance in Drug Discovery

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] Derivatives of this core are investigated for a multitude of therapeutic applications.

-

Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties.[3][13] The title compound serves as a starting point for novel antibiotics, particularly those aimed at overcoming resistance mechanisms.[2]

-

Anti-inflammatory and Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anti-inflammatory and antiproliferative effects.[12] They are explored as inhibitors of various kinases and other enzymes involved in cell proliferation and inflammation pathways.

-

Intermediate for Complex APIs: This molecule is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, related thiazole carboxylates are precursors in the synthesis of drugs like Febuxostat, which is used to treat gout.[14]

Caption: Pathway from the core intermediate to potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its synthesis is accessible through the robust Hantzsch thiazole synthesis. The combination of the biologically active thiazole core and the pharmacologically beneficial cyclopropyl moiety makes this compound and its derivatives highly attractive targets for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide provides the foundational chemical knowledge required for researchers to effectively utilize this versatile intermediate in their scientific endeavors.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. eurekaselect.com [eurekaselect.com]

- 5. cas 439692-05-4|| where to buy Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate [english.chemenu.com]

- 6. appchemical.com [appchemical.com]

- 7. Ethyl 4-Cyclopropyl-1,3-thiazole-2-carboxylate | 439692-05-4 [chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. media.neliti.com [media.neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide on the Biological Activity of Novel Thiazole Derivatives

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in the design and discovery of a vast array of therapeutic agents.[3][4] Naturally occurring in molecules like vitamin B1 (thiamine) and in complex natural products such as epothilone, the thiazole moiety is also a key component in numerous synthetic drugs approved by the FDA, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[3][4][5] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired biological effects.[2][4] This guide provides a comprehensive exploration of the diverse biological activities of novel thiazole derivatives, delving into their mechanisms of action, the experimental methodologies used for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial agents. Thiazole derivatives have long been recognized for their potent antibacterial and antifungal properties.[1][3]

Antibacterial Activity

Novel thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-aminothiazole derivatives showed substantial capability against Pseudomonas aeruginosa and Staphylococcus epidermidis.[1] Another study reported that newly synthesized 5-hetarylthiazole compounds exhibited in vitro antibacterial activity against several human pathogenic bacteria.[1] The mechanism of antibacterial action for some thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1]

Antifungal Activity

Thiazole derivatives have also emerged as powerful antifungal agents, with some compounds showing efficacy comparable to or even exceeding that of established drugs like fluconazole and ketoconazole.[1][6] Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, for example, have demonstrated very strong activity against clinical isolates of Candida albicans, a common cause of opportunistic fungal infections.[6] The antifungal potency of these compounds is often linked to their ability to disrupt the fungal cell membrane or inhibit key enzymes involved in fungal cell wall synthesis.[7]

Antiviral Activity

The antiviral potential of thiazole derivatives is a rapidly expanding area of research. These compounds have shown inhibitory activity against a wide range of viruses, including influenza virus, coronaviruses, herpes viruses, and hepatitis B and C viruses.[1][8][9] For example, a series of 4-thiazolinone compounds were identified as potent inhibitors of influenza neuraminidase.[9] The antiviral mechanisms of thiazole derivatives are diverse and can involve the inhibition of viral entry, replication, or release from host cells.[1][8]

Experimental Protocols for Evaluating Antimicrobial Activity

The antimicrobial efficacy of novel thiazole derivatives is typically assessed using a battery of in vitro assays.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

The broth microdilution method is a standard technique used to determine the MIC, which is the lowest concentration of a compound that visibly inhibits microbial growth.[7] The MBC or MFC, the lowest concentration that kills 99.9% of the initial microbial inoculum, is then determined by subculturing from the wells showing no growth.[7]

Step-by-Step Protocol for Broth Microdilution:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Visually inspect the plates for microbial growth to determine the MIC.

-

To determine MBC/MFC, plate aliquots from wells with no visible growth onto agar plates and incubate. The lowest concentration with no subsequent growth is the MBC/MFC.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a critical focus of modern drug discovery. Thiazole derivatives have demonstrated significant potential in this area, with many compounds exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][10][11]

Mechanisms of Anticancer Action

The anticancer activity of thiazole derivatives is often multifaceted, involving the modulation of various signaling pathways and cellular processes that are dysregulated in cancer. Some of the key mechanisms include:

-

Enzyme Inhibition: Thiazole-based compounds have been designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as human lactate dehydrogenase A (hLDHA).[12]

-

Induction of Apoptosis: Many thiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[11]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[11]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[11]

Experimental Protocols for Evaluating Anticancer Activity

The in vitro evaluation of the anticancer potential of thiazole derivatives typically involves the following assays:

1. Cytotoxicity Assays (e.g., MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]

Step-by-Step Protocol for MTT Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.[15]

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[15]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[11]

2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

3. Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and pathways in the inflammatory process.[16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[16][18] Some thiazole derivatives also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[16]

Experimental Protocols for Evaluating Anti-inflammatory Activity

In vitro screening for anti-inflammatory properties can be conducted using various cell-based assays.

1. Inhibition of Nitric Oxide (NO) Production:

During inflammation, large amounts of nitric oxide (NO) are produced by inducible nitric oxide synthase (iNOS).[19] The ability of a compound to inhibit NO production in stimulated macrophages (e.g., with lipopolysaccharide) is a good indicator of its anti-inflammatory potential.[19]

Step-by-Step Protocol for NO Inhibition Assay:

-

Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the control.

2. Cyclooxygenase (COX) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[19]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes involved in these diseases.[20][21]

Mechanisms of Neuroprotective Action

The neuroprotective effects of thiazole derivatives are diverse and can include:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of acetylcholine in the brain, which is beneficial in Alzheimer's disease.[21][22]

-

Modulation of AMPA Receptors: Some thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which can help to reduce excitotoxicity, a major contributor to neuronal damage.[23]

-

Antioxidant Activity: Oxidative stress is a key factor in neurodegeneration. Thiazole derivatives with antioxidant properties can help to protect neurons from oxidative damage.[24]

Experimental Protocols for Evaluating Neuroprotective Activity

In vitro models are crucial for the initial screening of neuroprotective compounds.[20]

1. Neuronal Cell Viability Assays:

Similar to anticancer screening, assays like the MTT assay can be used to assess the ability of a compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from neurotoxic insults such as glutamate, hydrogen peroxide, or amyloid-beta peptides.[25][26]

Step-by-Step Protocol for Neuroprotection MTT Assay:

-

Plate neuronal cells in a 96-well plate.[26]

-

Pre-treat the cells with the test compound.[26]

-

Induce neurotoxicity with a relevant agent (e.g., glutamate for excitotoxicity).[26]

-

Perform the MTT assay to determine cell viability.[26]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design, as it provides insights into how the chemical structure of a molecule influences its biological activity.[27][28] For thiazole derivatives, SAR studies have revealed key structural features that are important for their various pharmacological effects. For example, in a series of antimicrobial thiazoles, the nature and position of substituents on the thiazole ring and associated heterocyclic systems were found to significantly impact their potency and spectrum of activity.[28][29]

Future Perspectives and Challenges

The vast therapeutic potential of thiazole derivatives continues to drive research and development in medicinal chemistry. Future efforts will likely focus on the design and synthesis of novel thiazole-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of multi-target thiazole derivatives that can simultaneously modulate different pathways involved in complex diseases is also a promising avenue of research. However, challenges remain in translating promising preclinical findings into clinical success, highlighting the need for robust and predictive screening models.

Data Summary

| Biological Activity | Example Compound Class | Key Mechanism of Action | Typical Assay | Quantitative Endpoint |

| Antibacterial | 2-Aminothiazoles | DNA Gyrase Inhibition[1] | Broth Microdilution | MIC (µg/mL)[7] |

| Antifungal | Hydrazinylthiazoles | Cell Membrane Disruption | Broth Microdilution | MFC (µg/mL)[6] |

| Antiviral | 4-Thiazolinones | Neuraminidase Inhibition[9] | Plaque Reduction Assay | EC50 (µM)[9] |

| Anticancer | Thiazole-5-carboxamides | Enzyme Inhibition, Apoptosis Induction[10][12] | MTT Assay | IC50 (µM)[11] |

| Anti-inflammatory | Thiazole Derivatives | COX-2 Inhibition[16][18] | NO Inhibition Assay | % Inhibition |

| Neuroprotective | Thiazole-carboxamides | AMPA Receptor Modulation[23] | Neuronal Viability Assay | % Protection |

Diagrams

General Workflow for Screening Biological Activity of Novel Thiazole Derivatives

Caption: Workflow for discovering and evaluating novel thiazole derivatives.

Mechanism of Action for Anticancer Thiazole Derivatives

Caption: Key anticancer mechanisms of novel thiazole derivatives.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jpionline.org [jpionline.org]

- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ir.vistas.ac.in [ir.vistas.ac.in]

- 20. mdpi.com [mdpi.com]

- 21. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-cyclopropylthiazole-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropylthiazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, and the cyclopropyl group can introduce unique conformational constraints and metabolic stability. As with any novel compound synthesized for pharmaceutical research, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that are essential for the structural elucidation of this target molecule. While specific spectral data for this exact compound are not publicly available, this guide will detail the expected spectroscopic characteristics based on its constituent functional groups and provide standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis of the molecular structure is the first step in predicting its spectroscopic signature. This compound comprises an ethyl ester group, a cyclopropyl moiety, and a thiazole ring. Each of these components will give rise to characteristic signals in the NMR, MS, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Mapping the Protons

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of information. The expected ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet (t) | 3H |

| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet (q) | 2H |

| Cyclopropyl (-CH-) | ~2.0-2.5 | Multiplet (m) | 1H |

| Cyclopropyl (-CH₂-) | ~0.9-1.3 | Multiplet (m) | 4H |

| Thiazole (-CH-) | ~7.5-8.0 | Singlet (s) | 1H |

-

Ethyl Group: The ethyl group of the ester will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling to each other.

-

Cyclopropyl Group: The protons of the cyclopropyl group will appear as complex multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling.

-

Thiazole Ring: The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| Ethyl (-OCH₂C H₃) | ~14 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Cyclopropyl (-C H-) | ~10-15 |

| Cyclopropyl (-C H₂-) | ~5-10 |

| Thiazole (C -S) | ~115-125 |

| Thiazole (C =N) | ~145-155 |

| Thiazole (C -COOEt) | ~160-170 |

| Ester (C =O) | ~160-165 |

-

Ester Group: The carbonyl carbon of the ester will be observed in the downfield region of the spectrum. The carbons of the ethyl group will be in the upfield region.

-

Cyclopropyl Group: The carbons of the cyclopropyl group will appear at very high field (upfield).

-

Thiazole Ring: The three carbon atoms of the thiazole ring will have distinct chemical shifts in the aromatic/olefinic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₁NO₂S) is 197.26 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 197.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the M+ peak.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethene (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1700-1730 |

| C-H Stretch (sp³ - alkyl) | 2850-3000 |

| C-H Stretch (sp² - thiazole) | 3000-3100 |

| C-H Stretch (cyclopropyl) | ~3050 |

| C=N Stretch (Thiazole) | ~1600 |

| C-O Stretch (Ester) | 1000-1300 |

-

Carbonyl Group: A strong, sharp absorption band corresponding to the C=O stretch of the ethyl ester is expected in the region of 1700-1730 cm⁻¹.[1]

-

C-H Bonds: The spectrum will show characteristic C-H stretching vibrations for the alkyl and cyclopropyl groups just below 3000 cm⁻¹ and for the thiazole C-H just above 3000 cm⁻¹.[1]

-

Thiazole Ring: The vibrations of the thiazole ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting absorption is measured.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR spectroscopy, is essential for its unambiguous structural characterization. By carefully acquiring and interpreting the data from these complementary techniques, researchers can confidently confirm the identity and purity of the synthesized compound, a critical step in the drug discovery and development process. This guide provides the foundational knowledge and protocols to achieve this with scientific rigor.

References

Introduction: The Thiazole Carboxylate Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Thiazole Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This scaffold is present in numerous pharmacologically vital molecules, from the natural vitamin B1 (Thiamine) to synthetic drugs like the antiretroviral Ritonavir and the anticancer agent Tiazofurin.[1][2] The unique electronic and structural properties of the thiazole nucleus allow it to engage in diverse biological interactions, making it a privileged structure in drug design.[3][4]

Within this important class, substituted thiazole carboxylates represent a particularly versatile and critical subclass. The presence of the carboxylate group, typically an ester, provides a crucial synthetic handle for molecular elaboration while also modulating the physicochemical properties of the parent molecule. These compounds are not only key intermediates in the synthesis of complex drugs, such as the tyrosine kinase inhibitor Dasatinib[5], but also feature as the core of many biologically active agents themselves.[6][7]

This guide provides a comprehensive exploration of the physical and chemical properties of substituted thiazole carboxylates. Moving beyond a simple recitation of facts, we will delve into the causality behind these properties, offering field-proven insights into their synthesis, characterization, and profound implications for drug discovery and development. We will examine how substituent changes on the thiazole ring and modifications of the carboxylate moiety influence solubility, stability, reactivity, and spectroscopic signatures, providing the foundational knowledge necessary for rational drug design.

Part I: Core Synthesis – Forging the Thiazole Carboxylate Scaffold

The properties of any given thiazole carboxylate are inextricably linked to its structure, which is established during synthesis. The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most fundamental and widely utilized method for constructing this scaffold.[2][8][9]

The reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester for direct synthesis of carboxylates) with a thioamide.[8][10] The process is robust, high-yielding, and tolerant of a wide variety of functional groups, allowing for the generation of diverse libraries of substituted thiazoles.

The generally accepted mechanism proceeds through three key stages:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

-

Cyclization: An intramolecular nucleophilic attack by the thioamide's nitrogen atom onto the ketone's carbonyl carbon forms a five-membered thiazoline intermediate.

-

Dehydration & Aromatization: The thiazoline intermediate readily dehydrates, often under mild heating or acidic conditions, to yield the stable, aromatic thiazole ring.[8][11]

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

In-Silico Modeling of Ethyl 4-cyclopropylthiazole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth, technical walkthrough for the in-silico modeling of Ethyl 4-cyclopropylthiazole-2-carboxylate, a novel small molecule with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive framework for characterizing a novel chemical entity using computational methods, from initial structure preparation to advanced molecular dynamics simulations and ADMET profiling. The methodologies outlined herein are grounded in established scientific principles and leverage open-access tools, ensuring both scientific integrity and practical applicability in a research environment.

Introduction: The Rationale for In-Silico Evaluation

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] In-silico modeling has emerged as an indispensable tool in modern drug discovery, enabling the early prediction of a compound's behavior and potential liabilities, thereby reducing the time and cost associated with preclinical development.[1][2] This guide focuses on this compound, a molecule featuring a thiazole ring, a scaffold known for its diverse biological activities, including anticancer and antimicrobial properties.[3][4][5][6][7][8][9][10][11] The presence of a cyclopropyl group can further enhance metabolic stability and target engagement.[12][13][14]

This document will delineate a comprehensive in-silico workflow to characterize this molecule, assuming a hypothetical scenario where it is being investigated as a potential inhibitor of a protein kinase, a class of enzymes frequently targeted in cancer therapy.[5][6][8][9]

I. Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the ligand (this compound) and a representative protein kinase target for subsequent computational analysis.

Ligand Preparation

The initial step involves generating a high-quality 3D structure of the ligand.

Protocol 1: Ligand Structure Generation

-

SMILES String Definition: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCOC(=O)c1scc(n1)C1CC1. This is derived from the known structure of similar compounds.

-

2D to 3D Conversion: Utilize a cheminformatics tool such as UCSF Chimera or online servers to convert the SMILES string into a 3D structure.[15][16]

-

Energy Minimization: The initial 3D structure is a crude representation. It is crucial to perform an energy minimization to obtain a low-energy, stable conformation. This can be accomplished using force fields like MMFF94 or UFF within the chosen software.

-

File Format Conversion: The prepared ligand structure should be saved in a suitable format, such as .mol2 or .pdbqt, which are compatible with docking software.[15][17][18][19][20][21][22]

Target Selection and Preparation

For this guide, we will select Aurora Kinase A (AURKA) as a representative protein kinase target, given that thiazole derivatives have shown inhibitory activity against this family of enzymes.[6][23] We will use the PDB ID: 1MQ4 for our analysis.[6]

Protocol 2: Protein Target Preparation

-

PDB Structure Retrieval: Download the crystal structure of AURKA (PDB ID: 1MQ4) from the Protein Data Bank.

-

Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, co-factors, and ions. These should be removed to simplify the system.

-

Handling Missing Residues and Loops: PDB structures may have missing residues or loops. Tools like SWISS-MODEL or Modeller can be used to model these missing regions.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4. This is a critical step for accurate interaction analysis.[16]

-

Receptor File Preparation: Similar to the ligand, the prepared protein structure needs to be converted to a .pdbqt file for use with AutoDock Vina, which involves assigning partial charges.[1][17][19][20][21][22]

II. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[24] This allows for the initial assessment of a compound's potential to inhibit the target protein.

Workflow for Molecular Docking

References

- 1. bioinformaticsreview.com [bioinformaticsreview.com]

- 2. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 3. researchgate.net [researchgate.net]

- 4. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Exploring Novel Cyclopropyl conjoined 1,3‐Thiazole‐2‐imines Derivatives as Multi‐Target Agents: Design, Synthesis, Biological Evaluation, DFT, Molecular Docking, and ADMET Studies | Semantic Scholar [semanticscholar.org]

- 13. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 16. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 21. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

Methodological & Application

Synthesis Protocol for Ethyl 4-cyclopropylthiazole-2-carboxylate: A Detailed Application Note for Researchers

Introduction: The Significance of the Cyclopropyl-Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic compounds, including antimicrobial, anti-inflammatory, and anticancer drugs. The introduction of a cyclopropyl group onto the thiazole scaffold can further enhance its pharmacological profile by increasing metabolic stability, improving binding affinity to target proteins, and modulating lipophilicity. Ethyl 4-cyclopropylthiazole-2-carboxylate is a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This application note provides a comprehensive and detailed protocol for the synthesis of this valuable compound, grounded in the principles of the Hantzsch thiazole synthesis.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][2][3] The reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, we will utilize 2-bromo-1-cyclopropylpropan-1-one as the α-haloketone and ethyl 2-amino-2-thioxoacetate as the thioamide. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

The overall synthetic workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-bromo-1-cyclopropylpropan-1-one | 34650-66-3 | 177.04 | 1.77 g | 10.0 |

| ethyl 2-amino-2-thioxoacetate | 16982-21-1 | 133.18 | 1.33 g | 10.0 |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL | - |

| Triethylamine | 121-44-8 | 101.19 | 1.4 mL | 10.0 |

| Ethyl acetate | 141-78-6 | 88.11 | 100 mL | - |

| Saturated aqueous sodium bicarbonate | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | 5 g | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.33 g (10.0 mmol) of ethyl 2-amino-2-thioxoacetate in 50 mL of anhydrous ethanol.

-

Addition of Reactants: To the stirred solution, add 1.77 g (10.0 mmol) of 2-bromo-1-cyclopropylpropan-1-one.

-

Base Addition: Slowly add 1.4 mL (10.0 mmol) of triethylamine to the reaction mixture. The addition of a non-nucleophilic base is crucial to neutralize the hydrobromic acid formed during the reaction, which can prevent side reactions and promote the desired cyclization.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) as the eluent.

-

Product Characterization:

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.

-

Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Predicted Analytical Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.10-2.00 (m, 1H, cyclopropyl-CH), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.10-1.00 (m, 2H, cyclopropyl-CH₂), 0.90-0.80 (m, 2H, cyclopropyl-CH₂). The proton on the thiazole ring is expected to appear around 7.0-7.5 ppm.

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.0 (C=O), 158.0 (C4-thiazole), 148.0 (C2-thiazole), 115.0 (C5-thiazole), 61.5 (-OCH₂CH₃), 14.3 (-OCH₂CH₃), 10.0 (cyclopropyl-CH), 8.5 (cyclopropyl-CH₂).

-

Mass Spectrometry (ESI+): m/z calculated for C₉H₁₁NO₂S [M+H]⁺: 198.0583, found: 198.0585.

Safety Precautions

-

2-bromo-1-cyclopropylpropan-1-one is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol is flammable; avoid open flames.

-

Triethylamine is corrosive and has a strong odor; handle with care in a fume hood.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. By following the outlined Hantzsch thiazole synthesis procedure, researchers can reliably produce this valuable building block for further applications in drug discovery and development. The provided insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to adapt and optimize this protocol for their specific research needs.

References

- 1. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols: Hantzsch Thiazole Synthesis for Cyclopropyl Derivatives

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this critical heterocycle.[4][5] This reaction classically involves the condensation of an α-haloketone with a thioamide.[4][5] Its enduring prevalence is a testament to its reliability, operational simplicity, and generally high yields.[1][6]

The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Hantzsch thiazole synthesis for the preparation of cyclopropyl-substituted thiazole derivatives. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for reaction optimization.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[1] Understanding these steps is crucial for troubleshooting and optimizing the reaction for specific substrates.

-

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This proceeds via an SN2 mechanism.[1][6] The efficiency of this initial step is highly dependent on the leaving group ability of the halide, with the general reactivity order being I > Br > Cl.[4]

-

Cyclization: Following the initial SN2 reaction, an intramolecular nucleophilic attack occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered heterocyclic intermediate.[1][6]

-

Dehydration: The final step involves the dehydration of the cyclic intermediate, resulting in the formation of the stable, aromatic thiazole ring.[1]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for Ethyl 4-cyclopropylthiazole-2-carboxylate in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-cyclopropylthiazole-2-carboxylate as a versatile scaffold in modern medicinal chemistry. This document outlines the rationale for its use, key derivatization protocols, and strategic screening funnels for identifying novel therapeutic agents.

Introduction: The Strategic Value of the 4-cyclopropylthiazole-2-carboxylate Scaffold

The convergence of a thiazole nucleus and a cyclopropyl moiety in this compound presents a compelling starting point for drug discovery. The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[1]

The incorporation of a cyclopropyl group at the 4-position further enhances the drug-like properties of the scaffold. The cyclopropyl ring is a bioisostere for alkenes and other functional groups, and its rigid nature can help in pre-organizing the molecule for optimal binding to a biological target.[][6] This often leads to increased potency, improved metabolic stability, and reduced off-target effects.[][7][8] The ethyl ester at the 2-position serves as a versatile chemical handle, allowing for straightforward modification and the creation of diverse chemical libraries.

Potential Therapeutic Applications and Screening Strategies

Based on the established biological activities of analogous thiazole-containing compounds, this compound is a promising starting point for the development of novel therapeutics in several key areas:

-

Oncology: Thiazole derivatives have shown significant potential as anticancer agents by targeting various pathways, including kinase inhibition and angiogenesis.[8][9]

-

Infectious Diseases: The thiazole core is present in many antimicrobial agents. Derivatives of this scaffold should be evaluated for activity against a panel of bacterial and fungal pathogens.[3]

-

Immunology and Inflammation: Certain thiazole-containing molecules have demonstrated immunomodulatory and anti-inflammatory effects, suggesting potential applications in autoimmune diseases.[10]

A proposed workflow for leveraging this scaffold in a drug discovery program is outlined below:

Caption: High-level workflow for the utilization of this compound in a drug discovery cascade.

Core Protocols

The following protocols provide detailed, step-by-step methodologies for the key chemical transformations required to generate a library of derivatives from this compound.

Protocol 1: Hydrolysis of Ethyl Ester to 4-Cyclopropylthiazole-2-carboxylic acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide library synthesis.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add LiOH (or NaOH) (1.5-2.0 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Cyclopropylthiazole-2-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Amide Library Synthesis

This protocol outlines the coupling of 4-Cyclopropylthiazole-2-carboxylic acid with a diverse range of primary and secondary amines to generate an amide library.

Materials:

-

4-Cyclopropylthiazole-2-carboxylic acid

-

A diverse library of primary and secondary amines

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

-

Organic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions if necessary

-

Purification system: Flash column chromatography or preparative HPLC

Procedure:

-

In a reaction vessel, dissolve 4-Cyclopropylthiazole-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent (DMF or DCM).

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

The following diagram illustrates the derivatization strategy:

Caption: Derivatization workflow from the starting ester to a diverse amide library.

Data Presentation and Analysis

All quantitative data from screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Table for Anticancer Screening

| Compound ID | Amine Moiety | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |

| Deriv-001 | Benzylamine | 12.5 | 25.1 |

| Deriv-002 | 4-Fluoroaniline | 5.2 | 8.9 |

| Deriv-003 | Morpholine | > 50 | > 50 |

| ... | ... | ... | ... |

Conclusion

This compound is a high-potential starting scaffold for the development of novel small molecule therapeutics. Its constituent parts, the thiazole ring and the cyclopropyl group, are well-established motifs in medicinal chemistry known for their favorable biological and pharmacokinetic properties. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of a diverse library of derivatives, enabling the exploration of multiple therapeutic areas. This strategic approach, combining a privileged core with rational library design, offers a promising avenue for the discovery of next-generation drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Thiazole Intermediates

Introduction: The Indispensable Role of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of pharmacologically active compounds. Thiazole-containing molecules have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Prominent examples of thiazole-based drugs include the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, underscoring the profound impact of this heterocyclic system on modern therapeutics.[1]

The continued exploration of novel thiazole derivatives as potential drug candidates necessitates robust and efficient synthetic methodologies. This guide provides an in-depth exploration of key experimental procedures for the synthesis of thiazole intermediates, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offering not just procedural steps, but also the scientific rationale that informs each experimental choice.

Foundational Synthetic Strategies for Thiazole Ring Construction

The construction of the thiazole ring can be achieved through several classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern on the thiazole core and the availability of starting materials. Here, we will focus on the most widely employed and versatile of these strategies.